Pinacyanol iodide
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Overview
Description
Pinacyanol iodide is a cyanine dye, known for its vibrant blue color. It is an organic cation, typically isolated as the iodide salt. This compound has been widely used as a sensitizer in electrophotography and has significant biological properties .
Mechanism of Action
Target of Action
Pinacyanol iodide is a cyanine dye . It is an organic cation, typically isolated as the chloride or iodide salts
Biochemical Pathways
It is known that the dye has structural, protolytic, and thermodynamic properties in different systems . These systems include aqueous and aqueous–organic solutions, premicellar and micellar surfactant systems, and salt-containing solutions .
Result of Action
It is known that this compound exhibits ultrafast excited-state isomerization .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the dye’s properties can be affected in different systems, such as aqueous and aqueous–organic solutions, premicellar and micellar surfactant systems, and salt-containing solutions . .
Biochemical Analysis
Biochemical Properties
Pinacyanol iodide plays a crucial role in various biochemical reactions. It interacts with several biomolecules, including enzymes, proteins, and other organic ions. The dye is known for its ability to form self-associations and dissimilar associations with other dyes, organic ions, and metal complex compounds . These interactions are essential for its function as a sensitizer and its biological activities.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The dye’s interaction with cellular components can lead to changes in cell behavior and function, making it a valuable tool in biochemical research .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The dye can inhibit or activate enzymes, leading to changes in gene expression and cellular function. These interactions are crucial for its role as a sensitizer and its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The dye’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, making it a reliable tool for biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the dye can effectively interact with cellular components without causing adverse effects. At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are essential for its role in biochemical reactions and its biological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the dye’s localization and accumulation, affecting its activity and function .
Subcellular Localization
This compound’s subcellular localization is directed by targeting signals and post-translational modifications. These mechanisms ensure that the dye reaches specific compartments or organelles, where it can exert its effects on cellular function .
Preparation Methods
Pinacyanol iodide is synthesized from 2-methylquinoline. The process involves quaternization with ethyl iodide, followed by condensation with formaldehyde. The final step involves the oxidation of the leuco intermediate to yield the dye . Industrial production methods follow similar synthetic routes, ensuring high purity and yield.
Chemical Reactions Analysis
Pinacyanol iodide undergoes various chemical reactions, including:
Oxidation: The leuco intermediate is oxidized to form the dye.
Photoisomerization: This compound exhibits ultrafast excited-state isomerization, transitioning from barrier to barrierless forms.
Substitution: The quaternization step involves the substitution of a methyl group with an ethyl group.
Common reagents used in these reactions include ethyl iodide, formaldehyde, and oxidizing agents. The major products formed are the dye itself and its isomers.
Scientific Research Applications
Pinacyanol iodide has a wide range of applications in scientific research:
Chemistry: Used as a sensitizer in electrophotography and as a dye in various chemical processes.
Biology: Investigated for its biological properties, including its interaction with biological molecules.
Medicine: Studied for its potential therapeutic applications, including its role in inhibiting angiogenesis.
Industry: Utilized in the production of color photographic plates and other imaging technologies.
Comparison with Similar Compounds
Pinacyanol iodide is unique among cyanine dyes due to its specific structural and photophysical properties. Similar compounds include:
- Cyanin
- Lepidinecyanin
- Pinaverdol
- Quinaldinecyanin
- Pinachrome
These compounds share similar structural features but differ in their absorption spectra, photostability, and specific applications .
Properties
CAS No. |
605-91-4 |
---|---|
Molecular Formula |
C25H25IN2 |
Molecular Weight |
480.4 g/mol |
IUPAC Name |
(2Z)-1-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;iodide |
InChI |
InChI=1S/C25H25N2.HI/c1-3-26-22(18-16-20-10-5-7-14-24(20)26)12-9-13-23-19-17-21-11-6-8-15-25(21)27(23)4-2;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
QWYZFXLSWMXLDM-UHFFFAOYSA-M |
Isomeric SMILES |
CCN1/C(=C\C=C\C2=[N+](C3=CC=CC=C3C=C2)CC)/C=CC4=CC=CC=C41.[I-] |
SMILES |
CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-] |
Canonical SMILES |
CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-] |
605-91-4 | |
physical_description |
Bright blue-green solid; [Merck Index] |
Related CAS |
2768-90-3 (Parent) |
Synonyms |
1,1'-diethyl-2,2'-carbocyanine chloride cyanine dye 9 pinacyanol pinacyanol chloride quinaldine blue quinaldine blue ethyl sulfate quinaldine blue iodide quinaldine blue tosylate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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